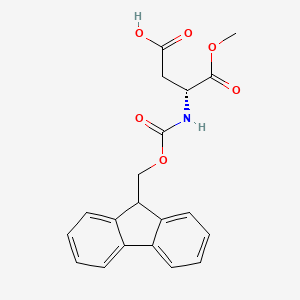

Fmoc-d-asp-ome

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-D-Asp-OMe, also known as (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid, is an aspartic acid derivative . It has a molecular weight of 369.37 . It is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The Fmoc-d-asp-ome molecule contains a total of 48 bonds. There are 29 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .

Physical And Chemical Properties Analysis

Fmoc-D-Asp-OMe is a solid substance . It has a molecular weight of 369.37 . It is typically stored in a dry environment at 2-8°C .

科学的研究の応用

Incorporation into Solid Phase Peptide Synthesis Techniques

Fmoc-d-asp-ome is used in the synthesis of peptidyl-fluoromethyl ketones. The methodology involves coupling an aspartate fluoromethyl ketone to a linker and mounting it onto resin-bound methylbenzhydrylamine hydrochloride. This technique is utilized in standard Fmoc peptide procedures .

Synthesis of Fluoromethyl Ketones

Fmoc-d-asp-ome is used as a key synthon in the synthesis of bromomethyl ketone. This enables shorter synthesis and atom economy from commercially available Fmoc-Asp(OMe)-OH .

Formulation of Biocompatible Hydrogels

Fmoc-d-asp-ome is used in the formulation of biocompatible hydrogels suitable for different biomedical applications. The final material obtained is deeply dependent on the preparation method .

Preparation of Peptide Materials

Fmoc-d-asp-ome is used in the preparation of peptide materials. The local organization of this peptide fragment and its structural and macroscopic architecture is deeply affected by the preparation method and by the experimental conditions used to generate the supramolecular material .

pH-Controlled Ambidextrous Gelation

Fmoc-d-asp-ome is used in pH-controlled ambidextrous gelation. This application provides high thermal stability, thixotropic property, high kinetic and mechanical stability .

Use as a Drug Carrier

Fmoc-d-asp-ome is used as a drug carrier. This application provides cell viability to the selected cell type .

作用機序

Target of Action

Fmoc-D-Asp-OMe, also known as Fmoc-protected aspartic acid methyl ester, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino acids that are being modified for solid-phase peptide synthesis (SPPS). The compound acts as a protecting group for these amino acids, preventing unwanted reactions during the synthesis process .

Mode of Action

The fluorenylmethyloxycarbonyl (Fmoc) group in Fmoc-D-Asp-OMe serves as a protective group for amines . This group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is stable under the conditions required for peptide synthesis and can be removed by base . This allows for the selective deprotection of esters to create SPPS-ready amino acids .

Biochemical Pathways

The use of Fmoc-D-Asp-OMe in peptide synthesis affects the biochemical pathways involved in the formation of peptides. The Fmoc group provides protection for the amino acids during the synthesis process, preventing unwanted side reactions . This allows for the precise assembly of amino acids into peptides, which can then be used in various biological applications.

Pharmacokinetics

Like other fmoc-protected amino acids, it is likely to have low bioavailability due to its large size and hydrophobic nature .

Result of Action

The use of Fmoc-D-Asp-OMe in peptide synthesis results in the formation of precise peptide sequences. The Fmoc group protects the amino acids during synthesis, allowing for the creation of peptides with specific sequences . These peptides can then be used in various biological and medical applications, such as drug development and structure-activity relationship (SAR) studies .

Action Environment

The action of Fmoc-D-Asp-OMe is influenced by the conditions under which peptide synthesis is carried out. For example, the Fmoc group is stable under the oxidative conditions often used to generate peptide thioesters . It can be removed by exposure to a base . Therefore, the pH and chemical environment can significantly influence the action of Fmoc-D-Asp-OMe.

Safety and Hazards

特性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUZUMRMWJUEMK-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)

![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2518217.png)

![6-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2518222.png)

![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518223.png)

![1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine](/img/structure/B2518224.png)

![N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2518228.png)

![(5S,9S)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2518232.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2518233.png)